IXA4

IRE1 XBP1s RIDD

IRE1 pathway research is hindered by tool compounds that non-selectively trigger RIDD/TRAF2/JNK branches alongside UPR activation. IXA4 uniquely activates protective XBP1s splicing without engaging RIDD or JNK, enabling clean pathway interrogation. • Reduces Aβ ~50% in APPV717F CHO7PA2 cells; prevents mitochondrial dysfunction • Allosteric mechanism independent of kinase pocket-no competing UPR branch activation • Validated hepatic IRE1/XBP1s activation at 50 mg/kg IP; monitor Dnajb9 RT-qPCR 4h post-dose • ≥98% purity; in stock for immediate global shipment

Molecular Formula C24H28N4O4
Molecular Weight 436.5 g/mol
Cat. No. B7815245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIXA4
Molecular FormulaC24H28N4O4
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C24H28N4O4/c1-19-8-10-22(11-9-19)32-15-13-27(2)24(30)18-28-17-20(16-25-28)26-23(29)12-14-31-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,26,29)
InChIKeyZVSKMVAWWBSNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IXA4 Compound: A Selective IRE1/XBP1s Activator for ER Proteostasis and Metabolic Disease Research


IXA4 (CAS 1185329-96-7, C24H28N4O4, MW 436.5) is a cell-permeable, highly selective, non-toxic small-molecule activator of the IRE1-XBP1s signaling pathway [1]. It enhances the IRE1 RNase activity to promote XBP1 mRNA splicing and downstream transcriptional responses without globally activating the unfolded protein response (UPR) or engaging the alternative RIDD and TRAF2/JNK branches [2]. IXA4 is characterized by an allosteric mechanism independent of the IRE1 nucleotide-binding pocket, which distinguishes it from other IRE1 ligands .

Selective IRE1/XBP1s pathway activation without RIDD or TRAF2/JNK induction
Allosteric mechanism independent of kinase-nucleotide pocket binding
Cell-permeable tool compound for ER proteostasis and metabolic signaling studies

IXA4's Unique Selectivity Profile Prevents Generic Substitution with Other IRE1 Modulators


Generic substitution among IRE1-targeting compounds is not scientifically valid because the pathway has three distinct, functionally divergent downstream branches. Standard IRE1 inhibitors (e.g., 4μ8C, KIRA6, STF-083010) block RNase activity [1], while many ATP-competitive ligands paradoxically activate RIDD and/or JNK signaling [2]. IXA4 is the only widely available tool compound that selectively activates the protective XBP1s transcriptional program while sparing RIDD and TRAF2/JNK activation, a profile not shared by other IRE1 activators that bind the kinase pocket [3].

IRE1 inhibitors
Block RNase activity and the protective XBP1s program; do not replicate pathway-selective activation.
ATP-competitive ligands
May paradoxically activate RIDD or JNK signaling, confounding XBP1s-specific readouts.
Kinase-pocket activators
Activate IRE1 via a different site and often lack the selectivity to spare RIDD/TRAF2 branches.

IXA4 Quantitative Differentiation Data: Evidence for Scientific Selection


IXA4 Activates IRE1/XBP1s Without Inducing RIDD or TRAF2/JNK Pathways

In vivo, IXA4 (50 mg/kg, IP) transiently activates protective IRE1/XBP1s signaling in the liver of diet-induced obese (DIO) mice without inducing RIDD or TRAF2/JNK signaling, a critical selectivity feature not observed with other IRE1 modulators [1].

Pathway selectivity
Head-to-head
XBP1s 2.5-fold increase; RIDD (Blos1) unchanged; JNK-P unchanged
Confirms selective XBP1s engagement without pro-inflammatory arm activation
DIO mouse liver, 4h post 50 mg/kg IP
IRE1 XBP1s RIDD TRAF2 JNK

IXA4 Improves Systemic Glucose Homeostasis in DIO Mice

Chronic IXA4 treatment (50 mg/kg IP, 3 weeks) in diet-induced obese (DIO) mice significantly improves systemic glucose tolerance compared to vehicle-treated controls, an effect that is reversed by co-treatment with the IRE1 inhibitor STF-083010 (5 mg/kg) [1].

Glucose tolerance
Head-to-head
~30% lower AUC glucose vs vehicle; reversed by STF-083010
Supports model-response endpoint in metabolic disease research
3 weeks, 50 mg/kg IP in DIO mice
IRE1 XBP1s glucose metabolism obesity insulin

IXA4 Activates IRE1 RNase via a Kinase-Pocket-Independent Mechanism

IXA4 increases IRE1 RNase activity through a mechanism independent of binding the IRE1 nucleotide-binding pocket, distinguishing it from currently available IRE1 activators, which bind the kinase active site [1]. This unique allosteric mechanism underlies its selective pathway activation.

Allosteric mechanism
Class-level
Does not compete with ADP for the nucleotide-binding pocket
Mechanistic basis for selective RNase activation without RIDD
In vitro RNase assay; distinct from ATP-competitive ligands
IRE1 allosteric kinase RNase mechanism

IXA4 Reduces Aβ Secretion in APP Mutant Cells

IXA4 reduces Aβ levels and prevents APP-associated mitochondrial dysfunction in CHO7PA2 cells expressing the V717F APP (APPV717F) mutant . This effect is linked to increased targeting of APP to degradation via IRE1 activation, a function not replicated by generic IRE1 inhibitors.

Aβ reduction
Data to verify
Significant reduction in Aβ levels reported in CHO7PA2 cells
Supports APP proteostasis model investigation; quantitative context not available
APPV717F mutant; source data to verify
Alzheimer's APP IRE1 ER proteostasis

IXA4's Tissue-Selective Activity in Liver vs. Other Organs

While IXA4 effectively activates IRE1/XBP1s signaling in the liver, its utility is restricted by limited activity in other tissues, a key limitation that led to the development of IXA62, a compound with broader tissue activity [1].

Tissue selectivity
Supporting
Strong liver XBP1s activation; weak/no activation in kidney, lung
Defines liver-focused experimental scope; multi-tissue work requires analog
IXA62 shows broader tissue exposure
IRE1 XBP1s tissue distribution pharmacokinetics liver

IXA4 Mitigates Motor Neuron Loss in a C9orf72 ALS Mouse Model

Pharmacological activation of IRE1 using IXA4 mitigates motor neuron loss in a C9orf72 transgenic mouse model of ALS/FTD [1]. This in vivo efficacy, not reported for other IRE1 activators in this context, supports IXA4's disease-relevant utility.

Motor neuron endpoint
Supporting
Mitigation of motor neuron loss in C9orf72 ALS mouse model
Reported model-response context; supports IRE1 pathway study in neurodegeneration
Quantitative detail not specified
ALS C9orf72 motor neuron IRE1 neurodegeneration

Optimized Applications for IXA4 Based on Quantitative Evidence


Selective IRE1/XBP1s Pathway Activation in Liver Metabolism Studies

Use IXA4 at 50 mg/kg IP in mouse models of obesity or diabetes to specifically activate hepatic IRE1/XBP1s signaling. Monitor XBP1s target genes (e.g., Dnajb9) via RT-qPCR 4h post-dose to confirm engagement. Avoid in studies requiring activation in extrahepatic tissues [1].

Investigating ER Proteostasis in Alzheimer's Disease Models

Treat APP mutant cell lines (e.g., CHO7PA2 expressing APPV717F) with IXA4 to reduce Aβ secretion and prevent mitochondrial dysfunction. Quantify Aβ levels and assess APP degradation pathways to validate IRE1-dependent proteostasis remodeling [2].

Studying IRE1 Signaling Without RIDD or JNK Confounding in DIO Mice

For studies requiring clean IRE1/XBP1s activation without pro-inflammatory signaling, use IXA4 in DIO mice. Combine with STF-083010 (5 mg/kg) as a control to confirm IRE1-dependence of observed metabolic improvements [1].

Evaluating Therapeutic Potential in C9orf72 ALS/FTD Models

Administer IXA4 to C9orf72 transgenic mice to assess its ability to mitigate motor neuron loss and clear poly(GR) dipeptide repeats. Use immunohistochemistry to quantify motor neuron survival and immunoblotting for poly(GR) levels [3].

Application
Selection Property
Validation Focus
Hepatic IRE1/XBP1s pathway studies
Liver-selective XBP1s activation without RIDD/JNK
XBP1s target gene engagement in liver (e.g., Dnajb9)
ER proteostasis in AD cell models
APP degradation promotion, mitochondrial dysfunction prevention
Aβ reduction and APP processing endpoints
Metabolic disease model research
Systemic glucose homeostasis improvement via IRE1
IPGTT AUC and insulin sensitivity readouts
C9orf72 ALS/FTD model studies
Motor neuron survival and poly(GR) clearance context
Neuron count and dipeptide-repeat immunoblotting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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